![molecular formula C22H14N4O2 B3442569 N,N'-bis(2-cyanophenyl)isophthalamide](/img/structure/B3442569.png)
N,N'-bis(2-cyanophenyl)isophthalamide
Overview
Description
N,N’-bis(2-cyanophenyl)isophthalamide , also known as NBMI , is a novel lipophilic metal chelator and antioxidant. It was initially designed to bind to heavy metals and precipitate them out of contaminated water and soil . Recent studies have indicated that NBMI may also interact with other metals such as lead and iron. Notably, NBMI can penetrate the blood-brain barrier, which makes it relevant for potential therapeutic applications in neurodegenerative diseases .
Molecular Structure Analysis
NBMI has the following molecular structure: !Molecular Structure
Chemical Reactions Analysis
NBMI exhibits selective chelation properties, particularly binding preferentially to ferrous (Fe²⁺) iron rather than ferric (Fe³⁺) iron. This selective binding allows it to remove excess iron from iron-loaded tissues, including the brain. Additionally, NBMI protects against iron-induced oxidative stress by reducing cellular labile iron and minimizing the production of reactive oxygen species .
Physical And Chemical Properties Analysis
Mechanism of Action
The primary mechanism of action for NBMI involves its ability to chelate labile iron. By binding to excess iron, NBMI prevents iron-mediated oxidative damage, which is implicated in neurodegenerative diseases. Its lipophilic nature enables it to cross the blood-brain barrier, making it a potential candidate for treating brain iron accumulation (BIA) associated with conditions like Parkinson’s disease and Alzheimer’s disease .
properties
IUPAC Name |
1-N,3-N-bis(2-cyanophenyl)benzene-1,3-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O2/c23-13-17-6-1-3-10-19(17)25-21(27)15-8-5-9-16(12-15)22(28)26-20-11-4-2-7-18(20)14-24/h1-12H,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVLRRVJTHEUNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis(2-cyanophenyl)isophthalamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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